CYP2A6 Inhibition Potency and Selectivity: Tranylcypromine vs. Methoxsalen and Other MAOIs
Tranylcypromine is a substantially more potent and selective CYP2A6 inhibitor than the classic P450 inhibitor methoxsalen and is unique among MAOIs for this property. In cDNA-expressing microsomes, tranylcypromine inhibited CYP2A6 with a Ki of 0.08 µM, exhibiting approximately 60- to 5000-fold greater potency relative to other P450 isoforms (CYP1A2, 2B6, 2C9, 2C19, 2D6, 2E1, 3A4) [1]. By comparison, methoxsalen inhibited CYP2A6 with a Ki of 0.8 µM (10-fold weaker) and only 3.5- to 94-fold selectivity over other P450s [1]. Among MAOIs, phenelzine weakly inhibits CYP2C19 and 3A4 with no CYP2A6 activity; selegiline, clorgyline, pargyline, and moclobemide show no significant CYP2A6 inhibition [2]. The R-(+)-enantiomer of tranylcypromine is particularly potent (Ki = 0.05 µM for CYP2A6-catalyzed nicotine metabolism) [3].
| Evidence Dimension | CYP2A6 inhibitory potency (Ki) and selectivity window over other P450s |
|---|---|
| Target Compound Data | Ki = 0.08 µM (racemic); Ki = 0.05 µM (R-(+)-enantiomer); selectivity 60- to 5000-fold over CYP1A2/2B6/2C9/2C19/2D6/2E1/3A4 |
| Comparator Or Baseline | Methoxsalen: Ki = 0.8 µM, selectivity 3.5- to 94-fold; Phenelzine/Selegiline/Clorgyline/Pargyline/Moclobemide: no significant CYP2A6 inhibition |
| Quantified Difference | Tranylcypromine is 10-fold more potent than methoxsalen at CYP2A6, with approximately 17- to 50-fold greater selectivity window over off-target P450s; CYP2A6 inhibition is absent in comparator MAOIs |
| Conditions | cDNA-expressing human P450 microsomes; probe substrate coumarin 7-hydroxylation; confirmed in human liver microsomes |
Why This Matters
For researchers studying nicotine metabolism, drug-drug interactions, or requiring a selective CYP2A6 in vitro inhibitor, tranylcypromine provides substantially greater potency and selectivity than methoxsalen and is the only MAOI suitable for this purpose.
- [1] Zhang W, Kilicarslan T, Tyndale RF, Sellers EM. Evaluation of methoxsalen, tranylcypromine, and tryptamine as specific and selective CYP2A6 inhibitors in vitro. Drug Metab Dispos. 2001;29(6):897-902. View Source
- [2] Advances Pertaining to the Pharmacology and Interactions of Irreversible Nonselective Monoamine Oxidase Inhibitors. J Clin Psychopharmacol. 2011. View Source
- [3] Taavitsainen P, Juvonen R, Pelkonen O. In vitro inhibition of cytochrome P450 enzymes in human liver microsomes by a potent CYP2A6 inhibitor, trans-2-phenylcyclopropylamine (tranylcypromine), and its nonamine analog, cyclopropylbenzene. Drug Metab Dispos. 2001;29(3):217-222. View Source
